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Compound of Interest

Compound Name: 3,4-Difluoro isopropyl U-47700

Cat. No.: B10818934 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Difluoro isopropyl U-47700 is a synthetic opioid classified as a "utopioid," structurally

related to the potent μ-opioid agonist U-47700. As a research chemical, understanding its

spectral properties is crucial for its unambiguous identification in forensic and research settings.

This technical guide provides a summary of the available spectral data, relevant experimental

protocols, and an overview of its expected mechanism of action based on its structural

similarity to other μ-opioid agonists.

Chemical and Physical Properties
Property Value

IUPAC Name
N-[2-(dimethylamino)cyclohexyl]-3,4-difluoro-N-

(propan-2-yl)benzamide

Molecular Formula C₁₈H₂₆F₂N₂O

Molecular Weight 324.42 g/mol

Exact Mass 324.20132

Mass Spectrometry
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Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) is a primary

technique for the identification of novel psychoactive substances. While a complete public

mass spectrum for 3,4-Difluoro isopropyl U-47700 is not readily available, forensic reports

and spectral databases indicate characteristic fragmentation patterns for the utopioid class.

Table 1: GC-EI-MS Fragmentation Data for 3,4-Difluoro Isopropyl U-47700 and Related

Compounds

m/z Proposed Fragment Ion Notes

58 [C₃H₈N]⁺
Common fragment from the

dimethylamino moiety.

71 [C₄H₉N]⁺
Likely from cleavage of the

cyclohexane ring.

84 [C₅H₁₀N]⁺
A common fragment in related

U-type compounds.

124 [C₈H₁₄N]⁺
Cyclohexane ring with

dimethylamino group.

141 [C₇H₄F₂O]⁺
Fragment containing the

difluorobenzoyl moiety.

Common neutral losses observed for the utopioid class include 183, 218, and 244 Da, which

can aid in structural elucidation.[1]

Other Spectral Data (FTIR, NMR, UV-Vis)
As of this writing, detailed public data for Fourier-Transform Infrared Spectroscopy (FTIR),

Nuclear Magnetic Resonance (NMR), and Ultraviolet-Visible (UV-Vis) spectroscopy for 3,4-
Difluoro isopropyl U-47700 are not available in peer-reviewed literature. This is common for

novel research chemicals, as such data is often proprietary to the synthesizing entity or may

not be widely disseminated. An analytical report indicates that FTIR-ATR analysis is performed

in the 4000-400 cm⁻¹ range.

Experimental Protocols
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Synthesis of U-47700 Analogs
A general synthetic route for U-47700 and its analogs can be adapted for the synthesis of 3,4-
Difluoro isopropyl U-47700.[2][3] The following is a plausible experimental workflow.
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Plausible Synthetic Workflow for 3,4-Difluoro Isopropyl U-47700

Step 1: Formation of Intermediate

Step 2: Reduction

Step 3: Acylation

Cyclohexanone

Intermediate Aminonitrile

Potassium Cyanide Dimethylamine HCl

trans-N,N-Dimethylcyclohexane-1,2-diamine

Reduction

LiAlH4 in Et2O

Final Product:
3,4-Difluoro Isopropyl U-47700

Acylation & Alkylation

3,4-Difluorobenzoyl chloride Isopropyl group source (e.g., Isopropyl bromide)
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Workflow for Competitive Radioligand Binding Assay

Prepare cell membranes
expressing μ-opioid receptors

Incubate membranes with:
1. Fixed concentration of radioligand (e.g., [³H]-DAMGO)

2. Varying concentrations of test compound
(3,4-Difluoro Isopropyl U-47700)

Separate bound and free radioligand
via rapid filtration (glass fiber filters)

Wash filters with ice-cold buffer

Quantify bound radioactivity
using liquid scintillation counting

Data Analysis:
- Determine IC₅₀ value

- Calculate Ki using Cheng-Prusoff equation
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μ-Opioid Receptor G-Protein Signaling Pathway

Opioid Agonist
(e.g., 3,4-Difluoro Isopropyl U-47700)

μ-Opioid Receptor
(GPCR)

Gi/o Protein
(α, β, γ subunits)

Activation

Adenylyl Cyclase

Gα inhibits

Ion Channels
(K+, Ca2+)

Gβγ modulates

↓ cAMP

Analgesia
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μ-Opioid Receptor β-Arrestin Pathway

Opioid Agonist

μ-Opioid Receptor

GRK

Activation

Phosphorylated
Receptor

Phosphorylation

β-Arrestin

Recruitment

Receptor Internalization
(Endocytosis)

Tolerance &
Side Effects

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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